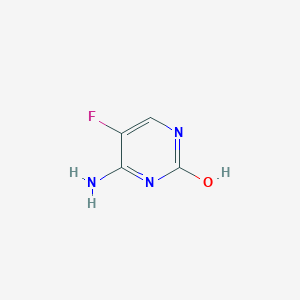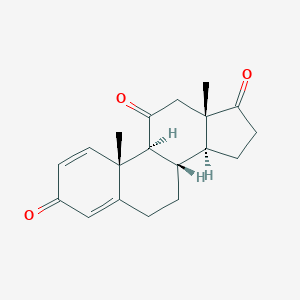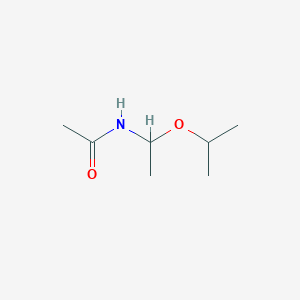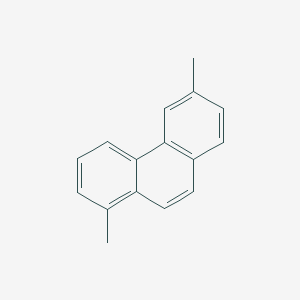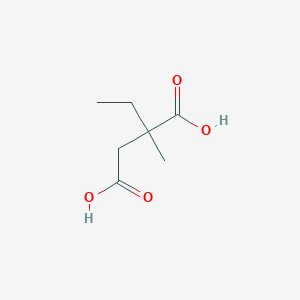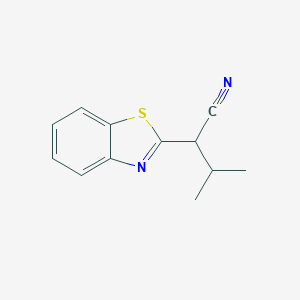
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications, including medicinal chemistry and material science.
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile varies depending on its application. As a fluorescent probe, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile binds to metal ions through coordination bonds, resulting in a change in fluorescence intensity. As a potential drug candidate, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile is believed to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease and the growth of cancer cells.
生化学的および生理学的効果
Studies have shown that 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has low toxicity and does not cause significant adverse effects on biochemical and physiological processes. However, further research is needed to fully understand the potential effects of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile on living organisms.
実験室実験の利点と制限
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its limited solubility in water and potential toxicity at high concentrations may limit its use in certain experiments.
将来の方向性
Future research on 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile could focus on its potential use as a drug candidate for the treatment of Alzheimer's disease and cancer. Additionally, further studies could investigate the potential applications of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile in material science and its ability to detect other metal ions. Improvements in the synthesis method and the development of more efficient fluorescent probes could also be explored.
合成法
The synthesis of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile involves the reaction of 2-aminobenzothiazole and 3-methylbutanenitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile as a white crystalline solid. This method of synthesis has been optimized to improve the yield and purity of 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile.
科学的研究の応用
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has been studied extensively for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential drug candidate for the treatment of Alzheimer's disease. Furthermore, 2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile has been used as a precursor for the synthesis of other chemical compounds with potential applications in material science.
特性
CAS番号 |
115616-07-4 |
|---|---|
製品名 |
2-(1,3-Benzothiazol-2-YL)-3-methylbutanenitrile |
分子式 |
C12H12N2S |
分子量 |
216.3 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-3-methylbutanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,1-2H3 |
InChIキー |
MSRPGOMBYKHGMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#N)C1=NC2=CC=CC=C2S1 |
正規SMILES |
CC(C)C(C#N)C1=NC2=CC=CC=C2S1 |
同義語 |
2-Benzothiazoleacetonitrile,alpha-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



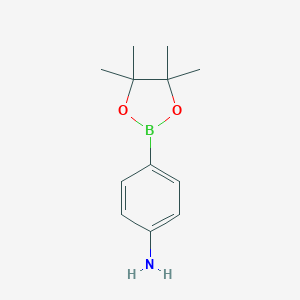
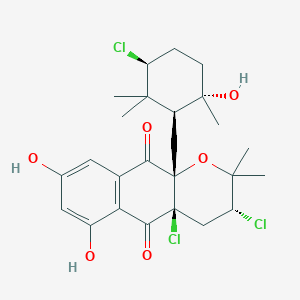
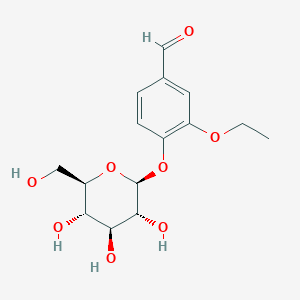
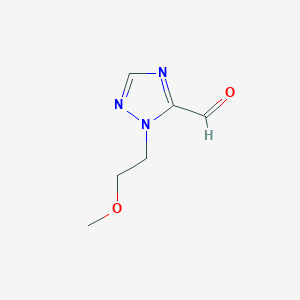
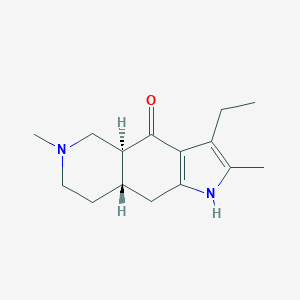


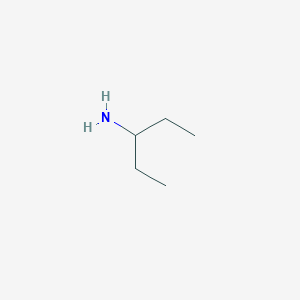
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
